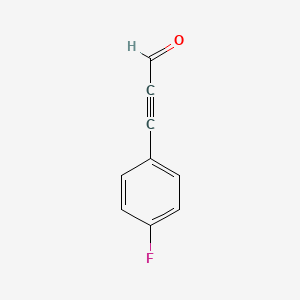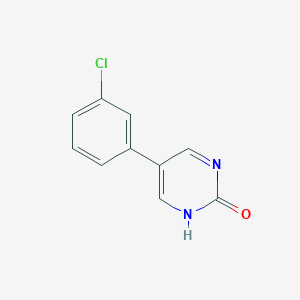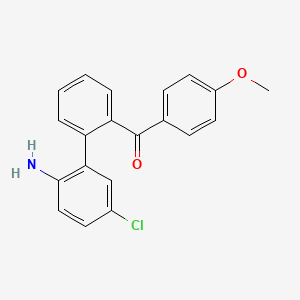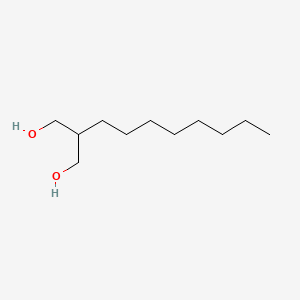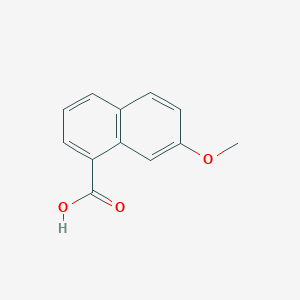
5-((Dimethylamino)methyl)quinolin-8-ol
Descripción general
Descripción
5-((Dimethylamino)methyl)quinolin-8-ol is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a quinoline ring substituted with a dimethylaminomethyl group at the 5-position and a hydroxyl group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)quinolin-8-ol typically involves the reaction of dimethylamine hydrochloride with 5-(chloromethyl)-8-quinolinol hydrochloride. This reaction is carried out in the presence of triethylamine in dichloromethane at room temperature. The yield of this reaction is reported to be around 84% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and mild reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-((Dimethylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the dimethylaminomethyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-((Dimethylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to metal ions, forming complexes that exhibit unique biological activities. These complexes can inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8-position.
5-Chloromethyl-8-quinolinol: A precursor in the synthesis of 5-((Dimethylamino)methyl)quinolin-8-ol.
Dimethylaminomethyl derivatives: Compounds with similar dimethylaminomethyl substitution but different core structures.
Uniqueness
This compound is unique due to the combination of its quinoline core and the dimethylaminomethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-[(dimethylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-14(2)8-9-5-6-11(15)12-10(9)4-3-7-13-12/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOUWOKWAAFOPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C=CC=NC2=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408513 | |
| Record name | 5-((Dimethylamino)methyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7545-62-2 | |
| Record name | 5-((Dimethylamino)methyl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)
